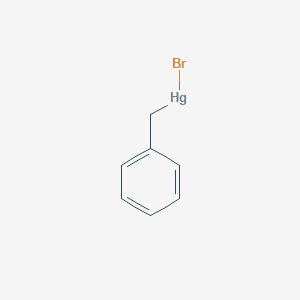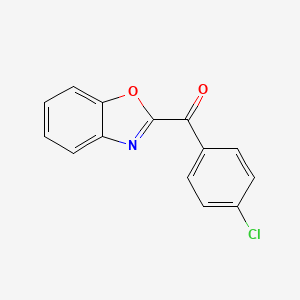
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Benzoxazole oxides.
Reduction: Benzoxazole amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the chlorophenyl group.
Benzimidazole: Similar heterocyclic structure but with different substituents.
Indole: Another heterocyclic compound with a different ring structure.
Uniqueness
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both benzoxazole and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62458-12-2 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
InChI Key |
LEYFNGOWDYDBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
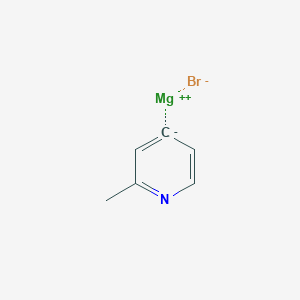
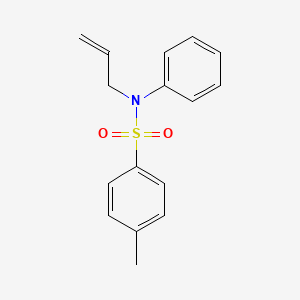
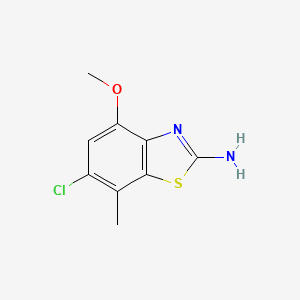
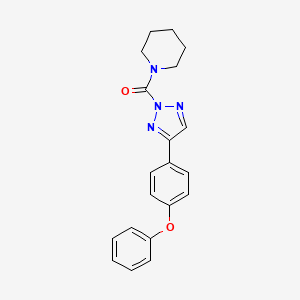

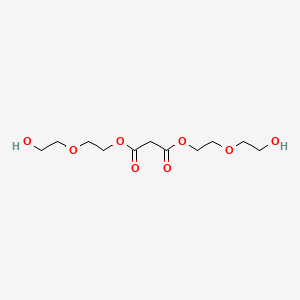
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
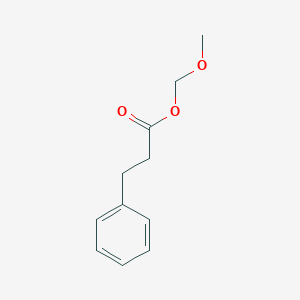
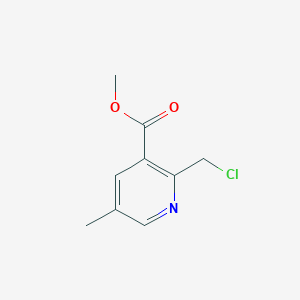
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
